Sildenafil citrate limits formulators: bitter taste complicates ODTs, moderate solubility hinders novel salt synthesis. Sildenafil free base (CAS 139755-83-2) provides solutions.
High-purity crystalline powder, ready for R&D and formulation engineering.
Sildenafil (CAS 139755-83-2) is a potent phosphodiesterase type 5 (PDE5) inhibitor, supplied here in its un-ionized free base form. While the commercial pharmaceutical industry predominantly utilizes the citrate salt (CAS 171599-83-0) for standard oral tablets, the free base is specifically procured for advanced formulation engineering and synthetic workflows. Characterized by a density of 1.17 g/cm³ and extremely low aqueous solubility at neutral pH, the free base precipitates as a fine crystalline powder at pH 8[1]. This low solubility profile, combined with its un-ionized state, makes it the required starting material for synthesizing novel pharmaceutical salts, engineering co-crystals, or developing specialized lipid-based and taste-masked orally disintegrating formulations where the physicochemical limitations of the citrate salt are prohibitive.
Substituting Sildenafil free base with the more common Sildenafil citrate fails in both salt-screening and specific formulation workflows. In formulation, the citrate salt possesses moderate aqueous solubility (~3.5 to 4.1 mg/mL) and a distinctly bitter taste, which triggers taste receptors in the oral cavity, complicating the development of orally disintegrating tablets (ODTs)[1]. Conversely, the free base's near-zero solubility in saliva prevents dissolution in the mouth, inherently masking the taste without requiring complex microencapsulation [1]. Furthermore, substituting Sildenafil with other PDE5 inhibitors like Tadalafil fails in pharmacological benchmarking; Sildenafil exhibits significant cross-reactivity with PDE6, making it the mandatory control compound for assays evaluating off-target visual side effects, a mechanism not replicated by highly selective analogs [2].
For the development of fast-dispersing oral solid dosage forms, the solubility of the active pharmaceutical ingredient in saliva dictates palatability. Sildenafil citrate exhibits sufficient aqueous solubility to dissolve in the oral cavity, resulting in a bitter taste that requires expensive polymer microencapsulation to mask[1]. Sildenafil free base, however, has extremely low solubility in water and saliva. By utilizing the free base, formulators achieve virtually tasteless orally dispersible tablets that match the downstream gastrointestinal absorption and blood plasma levels of the citrate salt, eliminating the need for complex coating steps [1].
| Evidence Dimension | Salivary dissolution and taste profile |
| Target Compound Data | Sildenafil free base (virtually insoluble in saliva; tasteless) |
| Comparator Or Baseline | Sildenafil citrate (soluble enough to trigger bitter taste receptors) |
| Quantified Difference | Eliminates the need for polymer microencapsulation for taste masking |
| Conditions | Orally disintegrating tablet formulation in human salivary conditions |
Allows formulators to bypass expensive and complex microencapsulation steps when manufacturing orally dispersible or chewable dosage forms.
Sildenafil citrate has a moderate solubility of ~3.5 g/L, which delays peak plasma concentration by approximately one hour-a limitation for rapid-onset applications[1]. Procurement of Sildenafil free base allows pharmaceutical chemists to synthesize alternative salts with superior dissolution profiles. For example, reacting the free base with glutaric acid yields a Sildenafil glutarate salt that demonstrates a 3.2-fold improvement in aqueous solubility compared to the commercial citrate salt [1]. This makes the free base an indispensable precursor for drug-drug cocrystal and novel salt screening programs.
| Evidence Dimension | Aqueous solubility of derived salts |
| Target Compound Data | Sildenafil glutarate salt (synthesized from free base): 3.2-fold higher solubility |
| Comparator Or Baseline | Sildenafil citrate: ~3.5 g/L solubility |
| Quantified Difference | +220% increase in aqueous solubility |
| Conditions | Solubility experiments in water and 0.1N HCl aqueous medium |
Provides synthetic chemists with the necessary un-ionized starting material to engineer novel salts that overcome the pharmacokinetic delays of standard Sildenafil citrate.
In in vitro assay development, Sildenafil is utilized as a specific benchmark for evaluating off-target effects on Phosphodiesterase 6 (PDE6), an enzyme localized in the retina. While Tadalafil exhibits a highly selective profile for PDE5 (IC50 = 5 nM) over PDE6 (IC50 = 5100 nM), yielding a ~1020-fold selectivity, Sildenafil demonstrates nearly equipotent inhibition, with a PDE5 IC50 of 6 nM and a PDE6 IC50 of 74 nM (only ~12-fold selectivity) [1]. This distinct lack of selectivity makes Sildenafil the required comparator compound when screening next-generation PDE5 inhibitors for potential visual side effects.
| Evidence Dimension | PDE5 vs. PDE6 Selectivity (IC50 ratio) |
| Target Compound Data | Sildenafil: PDE5 IC50 = 6 nM, PDE6 IC50 = 74 nM (~12-fold selectivity) |
| Comparator Or Baseline | Tadalafil: PDE5 IC50 = 5 nM, PDE6 IC50 = 5100 nM (~1020-fold selectivity) |
| Quantified Difference | 85-fold lower selectivity against PDE6 compared to Tadalafil |
| Conditions | In vitro binding free energy and bioassay studies |
Mandates the use of Sildenafil as the positive control in toxicological and pharmacological assays evaluating off-target retinal PDE6 inhibition.
Because the commercial citrate salt limits formulation flexibility and delays onset of action, Sildenafil free base is the required starting material for salt screening. It is specifically procured by medicinal chemists to synthesize novel derivatives, such as glutarate or succinate salts, which offer up to a 3.2-fold increase in aqueous solubility and faster dissolution rates [1].
Formulators developing fast-dispersing oral dosage forms procure the free base to exploit its near-zero solubility in saliva. This physicochemical property inherently masks the compound's bitterness, bypassing the need for complex, expensive polymer microencapsulation that is otherwise required when using Sildenafil citrate [2].
Due to its relatively potent inhibition of PDE6 (IC50 = 74 nM) compared to highly selective analogs like Tadalafil, Sildenafil is utilized as a standard benchmark in in vitro assays. Researchers procure it to validate screening models aimed at detecting visual side effects and off-target retinal binding in novel PDE5 inhibitor candidates[3].